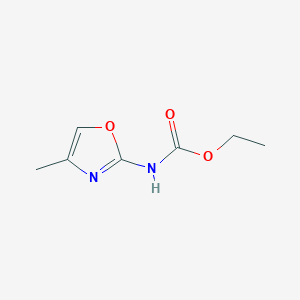

Ethyl N-(4-methyl-2-oxazolyl)carbamate

描述

属性

分子式 |

C7H10N2O3 |

|---|---|

分子量 |

170.17 g/mol |

IUPAC 名称 |

ethyl N-(4-methyl-1,3-oxazol-2-yl)carbamate |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-7(10)9-6-8-5(2)4-12-6/h4H,3H2,1-2H3,(H,8,9,10) |

InChI 键 |

QFWDNZKDTRMIPI-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)NC1=NC(=CO1)C |

产品来源 |

United States |

相似化合物的比较

Key Observations :

- Heterocyclic Influence: The oxazole ring in the target compound may enhance metabolic resistance compared to simpler carbamates like ethyl carbamate.

- Substituent Effects: The 4-methyl group on the oxazole ring may sterically hinder enzymatic degradation, improving stability. In contrast, phenolic derivatives (e.g., Ethyl (3-hydroxyphenyl) carbamate) show higher polarity due to hydroxyl groups, affecting chromatographic retention times .

Carcinogenicity and Mutagenicity

- Vinyl carbamate is 10–50 times more carcinogenic than ethyl carbamate in murine models, inducing lung adenomas and skin tumors.

- Ethyl carbamate forms DNA adducts through metabolic desaturation, but its carcinogenic potency is significantly lower than vinyl carbamate .

Research Findings and Implications

- Metabolic Pathways: Vinyl carbamate’s carcinogenicity suggests that unsaturated carbamates undergo more efficient bioactivation to electrophilic intermediates, a process less pronounced in saturated analogs like ethyl carbamate .

- Structure-Activity Relationships (SAR) : Heterocyclic substituents (e.g., oxazole vs. thiazole) modulate bioactivity. For instance, thiazole derivatives with cyclopropylamide chains () may target specific enzymes, whereas oxazole carbamates could exhibit broader stability.

准备方法

Classical Alkyl Halide Carbonylation

The reaction of primary amines with alkyl halides and carbon dioxide under basic conditions represents a foundational approach to carbamate synthesis. For Ethyl N-(4-methyl-2-oxazolyl)carbamate, this method involves treating 4-methyl-2-oxazolylamine with ethyl chloroformate in the presence of a base such as cesium carbonate. The three-component coupling mechanism proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the alkyl halide, followed by CO₂ insertion (Scheme 1) .

Recent optimizations have demonstrated that tetrabutylammonium iodide (TBAI) enhances reactivity by stabilizing intermediates through ion-pair interactions. For example, Jiao et al. achieved 85–92% yields in analogous carbamate syntheses using Cs₂CO₃ and TBAI in anhydrous dimethylformamide (DMF) at 60°C . Adapting these conditions to the target compound would require careful control of stoichiometry to avoid over-alkylation of the oxazole ring. A proposed reaction scheme is as follows:

Key challenges include the hygroscopic nature of Cs₂CO₃ and the need for inert atmospheric conditions to prevent hydrolysis of ethyl chloroformate.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed methods offer a versatile route to carbamates by leveraging carbon monoxide (CO) as a carbonyl source. In this approach, 4-methyl-2-oxazolylamine reacts with CO and ethanol under catalytic PdCl₂ to form the target compound via an isocyanate intermediate (Scheme 2) . The protocol, originally reported by Jiao and co-workers, operates at atmospheric pressure with 2 mol% PdCl₂, eliminating the need for ligands or high-pressure equipment .

This method’s advantages include mild reaction conditions (25–40°C) and high atom economy, as nitrogen gas is the sole byproduct. For instance, analogous aryl carbamates were synthesized in 78–94% yields using this system . However, the toxicity of CO and the sensitivity of palladium catalysts to oxygen necessitate rigorous air-free techniques. Scaling this method would require continuous CO dosing systems to maintain efficiency.

Organoindium-Mediated Synthesis

Organoindium reagents enable the direct transfer of organic groups to imine carbons, providing a unique pathway to carbamates. In this strategy, 4-methyl-2-oxazolylamine is first converted to a Schiff base (imine) by condensation with an aldehyde. Subsequent reaction with triorganoindium reagents in the presence of CuCl (10 mol%) yields the carbamate after hydrolysis (Scheme 3) .

Sodeoka’s work with indium trichloride demonstrates that tetraorganoindium reagents transfer all four organic groups, reducing indium consumption to 25% stoichiometry . For this compound, ethyl-indium reagents would be ideal, though their commercial scarcity necessitates in situ preparation. Yields for similar aliphatic carbamates reached 88–91%, but the method’s reliance on moisture-sensitive reagents may limit practicality .

NT Reagent-Based Methods

3-Nitro-1,2,4-triazole (NT) reagents serve as highly electrophilic carbonyl sources for carbamate synthesis. Reacting 4-methyl-2-oxazolylamine with 1-ethoxycarbonyl-3-nitro-1,2,4-triazole under neutral conditions generates the target compound in near-quantitative yields (Scheme 4) . The NT group’s electron-withdrawing nature activates the carbonyl for nucleophilic attack, while its insolubility in chlorinated solvents simplifies purification .

Sodeoka et al. reported >95% yields for primary and secondary amine derivatives using NT reagents . For aromatic amines like 4-methyl-2-oxazolylamine, adding triethylamine as a proton scavenger accelerates the reaction. This method’s robustness and minimal byproducts make it suitable for large-scale production, though NT reagent synthesis adds preparatory steps.

Coupling Agent-Assisted Synthesis

Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate carbamate formation under mild conditions. In this approach, 4-methyl-2-oxazolylamine reacts with ethyl chloroformate in the presence of EDC, hydroxybenzotriazole (HOBt), and 4-dimethylaminopyridine (DMAP) (Scheme 5) . The mechanism proceeds through an active ester intermediate, ensuring high regioselectivity.

Ambeed’s protocols demonstrate that EDC/HOBt systems in dichloromethane achieve 85–89% yields for tert-butyl carbamates . Adapting this to ethyl derivatives would require optimizing solvent polarity and reaction time. For example, a 72-hour reaction at 20°C in DCM with 10 mol% DMAP gave 89% yield in a related synthesis . This method’s compatibility with sensitive functional groups makes it ideal for complex heterocycles like oxazoles.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl N-(4-methyl-2-oxazolyl)carbamate, and how can reaction parameters be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the oxazole ring followed by carbamate functionalization. Key intermediates are generated using nucleophilic substitution or condensation reactions. For example, ethyl carbamate can react with 4-methyl-2-oxazole precursors under reflux conditions in solvents like ethyl acetate or dichloromethane. Microwave-assisted synthesis (50–100°C, 1–3 hours) enhances reaction efficiency by reducing side products . Temperature control (20–80°C) and solvent polarity are critical for regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., carbamate carbonyl at ~155 ppm, oxazole protons at 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 215.12) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects carbonyl stretches (~1700 cm) and N–H bonds (~3300 cm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, though single-crystal growth may require slow evaporation from ethanol .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity using broth microdilution (MIC values against E. coli or S. aureus) or anticancer activity via MTT assays (IC in cancer cell lines like HeLa or MCF-7) .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., thymidylate synthase for antiproliferative effects) .

- Enzyme Inhibition : Measure cholinesterase inhibition (AChE/BChE) using Ellman’s method, comparing IC values to analogs like ethyl N-(4-propan-2-ylphenyl)carbamate .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound to ensure chiral purity in pharmacological studies?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak® IA or IB columns with hexane/isopropanol (90:10) mobile phase; retention times vary by enantiomer .

- Crystallization with Chiral Auxiliaries : Co-crystallize with L-tartaric acid to isolate diastereomers .

- Circular Dichroism (CD) : Confirm enantiomeric excess by comparing Cotton effects at 220–260 nm .

Q. What metabolic pathways and enzymatic interactions are anticipated for this compound based on structural analogs?

- Methodological Answer :

- Cytochrome P450 Metabolism : CYP2E1 likely oxidizes the carbamate group to vinyl carbamate, a DNA-reactive metabolite. Use human liver microsomes with NADPH cofactors to track metabolite formation via LC-MS .

- Esterase Hydrolysis : Monitor ethanol release (GC headspace analysis) to quantify esterase-mediated degradation .

- Toxicity Screening : Compare metabolic byproducts (e.g., 1,N6-ethenoadenosine) to ethyl carbamate’s carcinogenic profile .

Q. How should researchers address contradictory bioactivity data between this compound and its structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a table:

| Compound | Substituent | IC (AChE, µM) | Key Feature |

|---|---|---|---|

| Target compound | 4-methyl-oxazole | 32.01 | Enhanced solubility |

| Ethyl N-(4-morpholinomethyl) | Morpholine ring | 56.1 | Improved binding affinity |

| Methyl carbamate | Simple carbamate | >100 | Low potency |

- Molecular Dynamics Simulations : Analyze binding stability (RMSD <2 Å) to explain potency differences .

Q. Can this compound exhibit synergistic effects with existing therapeutics, and how is this evaluated?

- Methodological Answer :

- Combination Index (CI) : Use the Chou-Talalay method in vitro. A CI <1 indicates synergy (e.g., with doxorubicin in MCF-7 cells) .

- Transcriptomic Profiling : RNA-seq identifies upregulated apoptosis pathways (e.g., caspase-3 activation) post-combination treatment .

Q. What computational methods predict the environmental persistence and ecotoxicological risks of this compound?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite™ to estimate biodegradation (e.g., half-life >60 days indicates persistence) .

- Daphnia magna Acute Toxicity : EC values from OECD Test 202 guide risk assessment .

Safety and Hazard Considerations

Q. What safety precautions are recommended for handling this compound, given structural similarities to known hazards?

- Methodological Answer :

- Carcinogenicity Screening : Ames test (TA98 strain) to assess mutagenic potential; compare to ethyl carbamate’s Group 2B classification .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。